Cas no 876669-10-2 ((1-cyanocyclohexyl)carbamoylmethyl thiophene-2-carboxylate)

(1-Cyanocyclohexyl)carbamoylmethyl thiophene-2-carboxylate is a specialized organic compound featuring a thiophene carboxylate ester linked to a cyanocyclohexyl carbamoyl moiety. This structure imparts unique reactivity and functional versatility, making it valuable in synthetic chemistry applications, particularly in the development of pharmacologically active intermediates or agrochemical precursors. The presence of both the cyano and carbamoyl groups enhances its potential as a building block for further derivatization, while the thiophene ring contributes to electronic and steric properties that may influence binding or catalytic interactions. Its well-defined molecular architecture allows for precise modifications, supporting research in medicinal chemistry and material science. The compound is typically handled under controlled conditions due to its reactive functional groups.
(1-cyanocyclohexyl)carbamoylmethyl thiophene-2-carboxylate structure
876669-10-2 structure
Product name:(1-cyanocyclohexyl)carbamoylmethyl thiophene-2-carboxylate
CAS No:876669-10-2
MF:C14H16N2O3S
MW:292.353442192078
CID:5762884
PubChem ID:18777657

(1-cyanocyclohexyl)carbamoylmethyl thiophene-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • AKOS033621981
    • Z18450823
    • AB00999318-01
    • EN300-26686435
    • [(1-cyanocyclohexyl)carbamoyl]methyl thiophene-2-carboxylate
    • 876669-10-2
    • (1-cyanocyclohexyl)carbamoylmethyl thiophene-2-carboxylate
    • Inchi: 1S/C14H16N2O3S/c15-10-14(6-2-1-3-7-14)16-12(17)9-19-13(18)11-5-4-8-20-11/h4-5,8H,1-3,6-7,9H2,(H,16,17)
    • InChI Key: ITZYASXBRPZKNN-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1C(=O)OCC(NC1(C#N)CCCCC1)=O

Computed Properties

  • Exact Mass: 292.08816355g/mol
  • Monoisotopic Mass: 292.08816355g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 423
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 107Ų
  • XLogP3: 2.5

(1-cyanocyclohexyl)carbamoylmethyl thiophene-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26686435-0.05g
[(1-cyanocyclohexyl)carbamoyl]methyl thiophene-2-carboxylate
876669-10-2 95.0%
0.05g
$212.0 2025-03-20

Additional information on (1-cyanocyclohexyl)carbamoylmethyl thiophene-2-carboxylate

Compound CAS No. 876669-10-2: (1-Cyanocyclohexyl)carbamoylmethyl Thiophene-2-Carboxylate

The compound with CAS No. 876669-10-2, commonly referred to as (1-cyanocyclohexyl)carbamoylmethyl thiophene-2-carboxylate, is a highly specialized organic molecule with unique structural and functional properties. This compound has garnered significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, materials science, and biotechnology. The thiophene ring system, a key structural component of this molecule, contributes to its aromatic stability and electronic properties, making it a versatile building block for advanced chemical synthesis.

Recent studies have highlighted the importance of cyanocyclohexyl groups in enhancing the bioavailability and pharmacokinetic profiles of drug candidates. The carbamoylmethyl moiety further enhances the molecule's ability to participate in hydrogen bonding, which is critical for its interactions within biological systems. This combination of structural features makes (1-cyanocyclohexyl)carbamoylmethyl thiophene-2-carboxylate a promising candidate for drug delivery systems and targeted therapies.

The synthesis of this compound involves a multi-step process that includes the formation of the thiophene ring, followed by the introduction of the cyanocyclohexyl group and the carboxylation step. Researchers have optimized these steps to achieve high yields and purity levels, ensuring that the compound meets the stringent requirements of modern pharmaceutical standards. The use of advanced catalytic systems and green chemistry principles has further enhanced the sustainability of its production process.

In terms of chemical reactivity, (1-cyanocyclohexyl)carbamoylmethyl thiophene-2-carboxylate exhibits remarkable stability under physiological conditions, which is essential for its application in biomedical research. Its ability to undergo various post-synthetic modifications, such as esterification and amidation, allows for further functionalization to tailor its properties for specific applications. Recent breakthroughs in click chemistry have enabled researchers to integrate this compound into larger molecular frameworks, opening new avenues for material design.

The application of this compound in materials science is particularly noteworthy. Its ability to form self-assembled monolayers (SAMs) on various substrates has been exploited in the development of advanced sensors and electronic devices. The thiophene ring's inherent conductivity and the cyanocyclohexyl group's electron-withdrawing effects synergistically enhance the material's electronic properties, making it suitable for use in organic electronics and optoelectronic devices.

Moreover, (1-cyanocyclohexyl)carbamoylmethyl thiophene-2-carboxylate has shown potential as a precursor for bio-inspired materials. Its ability to mimic natural molecular recognition processes has led to its use in designing artificial enzymes and catalytic systems. This emerging area of research holds promise for revolutionizing industrial processes by enabling more efficient and environmentally friendly chemical transformations.

Looking ahead, the continued exploration of (1-cyanocyclohexyl)carbamoylmethyl thiophene-2-carboxylate's properties will undoubtedly lead to new discoveries and applications. Its unique combination of structural features and functional versatility positions it as a key molecule in advancing both fundamental and applied research across multiple disciplines.

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